molecular formula C7H6N2O4 B13708259 6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 129421-35-8

6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B13708259
CAS No.: 129421-35-8
M. Wt: 182.13 g/mol
InChI Key: AWDGLWBYZZVNKQ-UHFFFAOYSA-N
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Description

6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H6N2O4 and a molecular weight of 182.13 g/mol . This compound features a unique dioxino-pyridine scaffold, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine using nitric acid under controlled conditions . Another approach involves the addition-elimination reaction of the corresponding N-oxide followed by metallation and reaction with hexachloroethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

CAS No.

129421-35-8

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

6-nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

InChI

InChI=1S/C7H6N2O4/c10-9(11)6-2-1-5-7(8-6)13-4-3-12-5/h1-2H,3-4H2

InChI Key

AWDGLWBYZZVNKQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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